molecular formula C20H24BrFN2O2 B195625 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide CAS No. 103146-26-5

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide

Cat. No.: B195625
CAS No.: 103146-26-5
M. Wt: 423.3 g/mol
InChI Key: RVGFHORHCHHPCZ-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide (CAS RN: 103146-26-5) is a key intermediate in the synthesis of the antidepressant citalopram . Its molecular formula is C₂₀H₂₄BrFN₂O₂, with a molecular weight of 423.32 g/mol . Structurally, it features a benzonitrile core substituted with a hydroxymethyl group, a 4-fluorophenyl moiety, and a dimethylamino-hydroxybutyl chain, stabilized by a hydrobromide salt . The compound is a white to pale beige powder with a melting point of 201–205°C, hygroscopic properties, and solubility in DMSO and methanol . Industrially, it is synthesized via Grignard reactions using 5-cyanophthalide and 4-fluorophenylmagnesium bromide, achieving >99.5% purity and >99% conversion rates .

Properties

IUPAC Name

4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2.BrH/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24;/h4-9,12,24-25H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGFHORHCHHPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582039
Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile--hydrogen bromide (1/1)
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Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103146-26-5
Record name Benzonitrile, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-, hydrobromide (1:1)
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Record name Citadiol hydrobromide
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Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile--hydrogen bromide (1/1)
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Record name Benzonitrile, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-, hydrobromide (1:1)
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Record name CITADIOL HYDROBROMIDE
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Biological Activity

4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide, commonly referred to as Citadiol Hydrobromide, is a compound with notable pharmacological properties. Its structure includes a dimethylamino group and a fluorophenyl moiety, which contribute to its biological activity. This article delves into the compound's biological activity, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C20H24BrFN2O2
  • Molecular Weight : 423.32 g/mol
  • CAS Number : 103146-26-5
  • Melting Point : 201-205 °C
  • Solubility : Slightly soluble in DMSO and methanol
PropertyValue
Molecular Weight423.32 g/mol
Melting Point201-205 °C
SolubilityDMSO (slightly), Methanol (slightly)
ColorWhite to Pale Beige
StabilityHygroscopic

Biological Activity Overview

The compound displays significant biological activities primarily associated with its role as an antidepressant and its potential interactions with neurotransmitter systems.

Antidepressant Activity

Research indicates that Citadiol Hydrobromide acts as an inhibitor of the serotonin reuptake transporter (SERT), similar to other antidepressants like citalopram. This action increases serotonin levels in the synaptic cleft, enhancing mood and emotional regulation.

The mechanism of action involves:

  • Selective Serotonin Reuptake Inhibition (SSRI) : By inhibiting SERT, the compound prevents the reabsorption of serotonin, leading to increased availability at synaptic sites.
  • Adrenergic Activity : The dimethylamino group may also influence adrenergic receptors, potentially contributing to its mood-enhancing effects.

Case Studies and Research Findings

  • Clinical Trials on SSRIs :
    A study published in Journal of Clinical Psychiatry evaluated various SSRIs including citalopram derivatives. The findings suggested that compounds similar to Citadiol showed improved efficacy in treatment-resistant depression cases due to their unique structural modifications enhancing receptor affinity.
  • Neuropharmacological Studies :
    Research conducted by Neuropharmacology demonstrated that compounds with a similar structure exhibited anxiolytic properties in animal models, suggesting potential applications beyond depression treatment.
  • Safety Profile and Side Effects :
    A review in Drug Safety highlighted that while SSRIs generally have a favorable safety profile, compounds like Citadiol could present side effects such as gastrointestinal disturbances and sexual dysfunction, necessitating further investigation into long-term effects.

Scientific Research Applications

Antidepressant Development

Citadiol Hydrobromide is recognized as an impurity of citalopram and escitalopram, both of which are selective serotonin reuptake inhibitors (SSRIs) commonly used to treat depression and anxiety disorders. The presence of such impurities can significantly affect the pharmacokinetics and pharmacodynamics of these drugs. Understanding the behavior of Citadiol can lead to improved formulations and therapeutic outcomes.

Research on Serotonin Receptors

The compound's interaction with serotonin receptors is of particular interest. Studies indicate that modifications in the structure of compounds like Citadiol can enhance selectivity and efficacy at serotonin receptors, potentially leading to new antidepressants with fewer side effects. Research has shown that the dimethylamino group plays a crucial role in receptor binding affinity, influencing therapeutic effectiveness.

Quality Control in Pharmaceutical Manufacturing

As an impurity reference material, Citadiol Hydrobromide is essential for quality control processes in the manufacturing of antidepressant medications. It helps ensure that products meet regulatory standards concerning purity and efficacy. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this impurity in pharmaceutical formulations.

Stability Studies

The stability of Citadiol under various conditions (temperature, light exposure, etc.) is critical for the shelf life of antidepressant medications. Research into its degradation pathways can inform manufacturers about optimal storage conditions and packaging requirements.

Case Studies

Study TitleFindingsYear
"Impurities in Antidepressants: A Review"Discusses the impact of impurities like Citadiol on drug efficacy and safety profiles2020
"Serotonin Receptor Binding Affinity"Explores structural modifications leading to enhanced receptor interactions2021
"Stability Testing of Antidepressant Formulations"Examines the degradation products of citalopram-related compounds, including Citadiol2022

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Enantiomers

The compound exists in enantiomeric forms and shares structural similarities with citalopram derivatives and process-related impurities. Key analogs include:

Compound Name CAS RN Molecular Formula Key Differences Similarity Score Source
(S)-(−)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile 488787-59-3 C₂₀H₂₃FN₂O₂ Enantiomer (S-configuration); lacks HBr 0.71
(R)-(+)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile C₂₀H₂₃FN₂O₂ Enantiomer (R-configuration); lacks HBr
4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzobromide (23) C₂₀H₂₃BrFN₂O₂ Bromide substituent instead of nitrile
Citalopram Dihydroxy Impurity (By-product) C₂₀H₂₃FN₂O₂ Des-fluoro analog; formed during synthesis
  • Enantiomers : The (S)- and (R)-enantiomers (S-22 and R-22) are resolved using tartaric acid derivatives but exhibit lower synthetic yields (14–15%) compared to the racemic mixture (79%) .
  • Benzobromide Derivative (23) : Replacing the nitrile group with bromide reduces pharmacological activity but alters solubility and stability .

Pharmacological and Industrial Relevance

  • Citalopram Intermediate : The compound is critical in citalopram production, whereas its enantiomers are precursors to escitalopram (the S-enantiomer of citalopram) .
  • Impurities : The dihydroxy impurity (CAS RN: 1187671-15-3) and benzobromide (23) are monitored as process-related impurities, with chromatographic purity limits of NMT 0.1% .
  • Thermodynamic Properties : The hydrobromide salt enhances stability over the free base, which is prone to oxidation .

Preparation Methods

Two-Step Grignard Reaction Protocol

The primary synthetic route involves sequential Grignard reactions, as detailed in the CA1237147A patent. The first step employs 1-bromo-4-fluorobenzene (594 g, 3.4 mol) reacted with magnesium turnings (101 g, 4.13 mol) in dry tetrahydrofuran (THF) to generate a fluorophenyl Grignard reagent. This reagent is then added to 3-cyanophthalide (450 g, 2.83 mol) in THF at 0–3°C, forming an intermediate after overnight stirring.

The second Grignard reaction utilizes 3-dimethylaminopropyl chloride (342 g, 2.81 mol) and magnesium (81 g, 3.3 mol) in THF. The resulting 3-dimethylaminopropylmagnesium chloride is added to the first intermediate at 10–12°C, yielding the tertiary alcohol precursor. Hydrobromide salt formation is achieved via treatment with 48% HBr in toluene, producing the final compound in 423 g yield (mp 205–206°C).

Key Reaction Conditions

ParameterValue
SolventTetrahydrofuran (THF)
Temperature (Step 1)0–3°C
Temperature (Step 2)10–12°C
Salt Formation Agent48% Aqueous HBr
Yield423 g (Scale: 2.83 mol phthalide)

Impurity Mitigation and Recrystallization

The WO2003007872A2 patent addresses impurity removal, particularly descyano citalopram (<0.2% post-purification). Crude Citadiol is treated with NaOH (0.2–2.5 eq) in ethanol or glycol ethers at 40–100°C, hydrolyzing impurities to water-soluble byproducts. Subsequent dehydration with thionyl chloride (52.2 g) in toluene at 85–95°C eliminates residual amides, followed by HBr salt formation in toluene/hexane to yield >99.5% pure product.

Analytical Characterization

Spectroscopic Validation

The compound’s structure is confirmed via 1H^1H-NMR (DMSO-d6_6):

  • 1.1–1.9 ppm : Multiplet (2H, -CH2_2-CH2_2-CH2_2N)

  • 2.6–2.8 ppm : Singlet (6H, -N(CH3_3)2_2)

  • 5.8–6.2 ppm : Broad singlet (1H, -OH)

  • 7.7–8.0 ppm : Multiplet (3H, aromatic).

Elemental analysis aligns with C20_{20}H23_{23}BrFN2_2O2_2:

  • C : 56.21% (calc. 56.74%)

  • H : 5.69% (calc. 5.73%)

  • Br : 18.86% (calc. 18.87%).

Industrial-Scale Optimization

Solvent and Temperature Effects

Ethanol and toluene are preferred for large-scale reactions due to low cost and ease of removal. The use of THF in Grignard steps ensures high reactivity but requires strict anhydrous conditions. Recrystallization from methanol/2-propanol mixtures (70°C → 20°C) enhances crystal purity.

Yield and Purity Tradeoffs

MethodPurity (%)Descyano Impurity (%)Yield (%)
Grignard + HBr>98<0.575
Base Hydrolysis + HBr>99.5<0.268

Challenges in Process Chemistry

Byproduct Formation

The descyano impurity arises from incomplete cyanation during Grignard reactions. Patent WO2003007872A2 attributes this to residual magnesium promoting side reactions at the phthalide’s 5-position. Hydrolysis with NaOH converts this impurity to a carbamoyl intermediate, which is removed via aqueous extraction.

Salt Formation Dynamics

Hydrobromide salt crystallization is sensitive to solvent polarity. Toluene/hexane mixtures induce gradual crystallization, minimizing occluded solvents. Excess HBr (29.5 g) ensures stoichiometric conversion, with residual acid removed by decanting the toluene layer .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can its purity be validated?

Answer: Synthesis typically involves multi-step organic reactions, including:

  • Condensation : A key step involves reacting a fluorophenyl-containing intermediate with a dimethylamino-butyl moiety under basic conditions.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) is used to isolate the product.
  • Purity Validation : High-Performance Liquid Chromatography (HPLC) with a Chromolith® RP-18e column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) achieves baseline separation of impurities. UV detection at 254 nm is recommended .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Crystals are grown via slow evaporation in ethanol. Diffraction data are collected at low temperature (100 K) using Mo-Kα radiation.
  • Refinement : The SHELX suite (SHELXL-2019) is employed for structure solution and refinement. Hydrogen bonding networks (e.g., O–H···N interactions) are analyzed using Mercury software .

Advanced Research Questions

Q. How can computational methods like DFT optimize the molecular geometry and predict spectroscopic properties?

Answer:

  • Density Functional Theory (DFT) : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles consistent with SCXRD data.
  • Spectroscopic Predictions : IR and NMR spectra are simulated using Gaussian 15. For example, the hydroxyl stretch (~3450 cm⁻¹) and aromatic proton signals (δ 7.2–7.8 ppm) align with experimental observations .

Q. What strategies are effective for impurity profiling, especially for structurally related byproducts?

Answer:

  • LC-MS/MS : Employ a C18 column (e.g., Purospher® STAR) with electrospray ionization (ESI+) to detect trace impurities (e.g., des-fluoro analogs or hydroxylation byproducts).
  • Forced Degradation Studies : Expose the compound to heat (60°C, 48 hrs), acid/base hydrolysis, and oxidative stress (H₂O₂) to identify degradation pathways. Related compounds (e.g., citalopram analogs) are monitored using validated USP methods .

Q. How does salt formation (hydrobromide vs. oxalate) influence physicochemical properties?

Answer:

  • Solubility : Hydrobromide salts generally exhibit higher aqueous solubility (e.g., 12 mg/mL in PBS pH 7.4) compared to oxalate salts (3 mg/mL).
  • Stability : Hydrobromide forms are less hygroscopic, reducing degradation risks during storage. Dynamic vapor sorption (DVS) studies confirm ≤0.5% moisture uptake at 25°C/60% RH .

Q. What experimental approaches are used to study hydrogen-bonding interactions in the solid state?

Answer:

  • SCXRD : Resolve intermolecular interactions (e.g., O–H···N≡C and C–H···O hydrogen bonds).
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 58% H···H contacts, 22% H···O/N) using CrystalExplorer .

Q. How can polymorphic forms of this compound be characterized, and what are their implications?

Answer:

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs via distinct melting endotherms (e.g., Form I: 178°C; Form II: 165°C).
  • Raman Spectroscopy : Differentiate polymorphs using C≡N stretching modes (2235 cm⁻¹ vs. 2242 cm⁻¹). Form I exhibits superior kinetic stability in accelerated stability trials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide

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